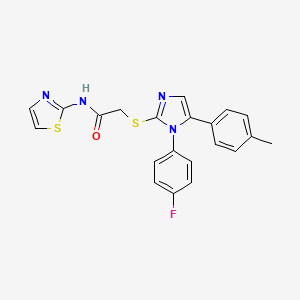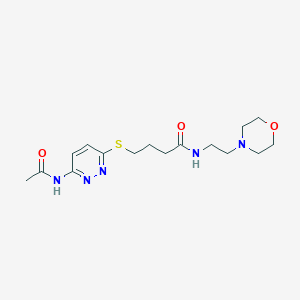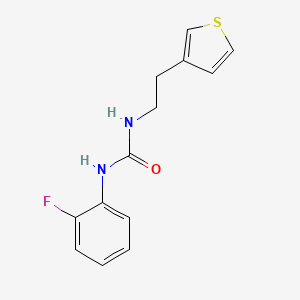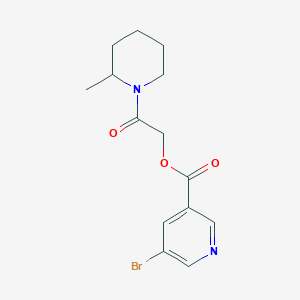![molecular formula C23H34N4O2 B2589832 N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 921923-87-7](/img/structure/B2589832.png)
N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C23H34N4O2 and its molecular weight is 398.551. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
Synthetic Protocols for Tetrahydroquinoline Derivatives
Research has demonstrated innovative synthetic methods for creating tetrahydroquinoline derivatives, highlighting their significance in pharmaceutical and chemical synthesis. For instance, novel four-component one-pot access to pyridines and tetrahydroquinolines has been developed, enabling efficient synthesis of these compounds, which are crucial for various biological activities and chemical properties (Yehia, Polborn, & Müller, 2002).
Antitumor Evaluation
Antitumor Activity of Tetrahydroquinoline Derivatives
A study on methylene-tethered tetrahydroquinolines (THQs) demonstrated their cytotoxic activities against several cancer cell lines, including glioblastoma and breast cancer, indicating their potential as antitumor agents. The synthesis method employed environmentally friendly catalysts, underscoring the relevance of sustainable approaches in medicinal chemistry (Hanashalshahaby et al., 2019).
Chemical Structure and Catalysis
Catalytic Synthesis and Functionalization
Research into the catalytic synthesis and functionalization of tetrahydroquinoline derivatives has yielded methods for creating structurally complex and functionally diverse molecules. These studies not only expand the toolbox for organic synthesis but also hint at the versatility of tetrahydroquinoline derivatives in chemical synthesis and potential pharmacological applications (Ha et al., 2015).
Anticancer Potency
Highly Potent Anticancer Agents
Structurally strained iridium(III) complexes incorporating tetrahydroquinoline derivatives have shown exceptional anticancer potency, suggesting the critical role of these compounds in developing new cancer therapies. The structural features of these complexes significantly enhance their efficacy, providing insights into the design of more effective anticancer drugs (Carrasco et al., 2020).
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-26-12-6-7-17-15-18(10-11-20(17)26)21(27-13-4-5-14-27)16-24-22(28)23(29)25-19-8-2-3-9-19/h10-11,15,19,21H,2-9,12-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYOSVIGUBXFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2589749.png)

![(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2589753.png)






![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)



![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)